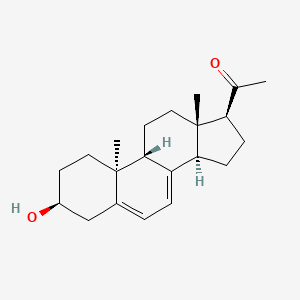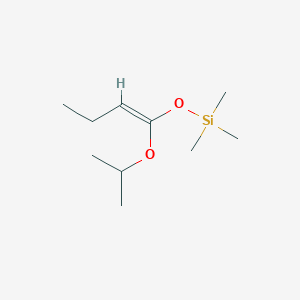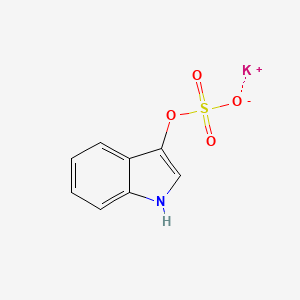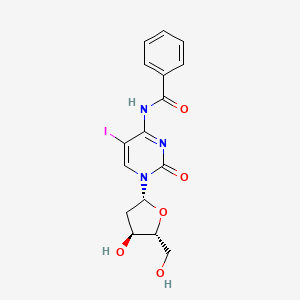
N-苯甲酰-2'-脱氧-5-碘胞嘧啶 (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is a synthetic nucleoside analog It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA The compound is characterized by the substitution of a hydrogen atom with an iodine atom at the 5th position of the cytidine ring, and the addition of a benzoyl group at the N4 position
科学研究应用
Chemistry
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used as a precursor in the synthesis of various nucleoside analogs. It serves as a building block for the development of new compounds with potential therapeutic applications.
Biology
In biological research, this compound is used to study nucleoside metabolism and the mechanisms of nucleoside analogs in cellular processes. It helps in understanding the role of modified nucleosides in DNA and RNA functions.
Medicine
The compound has potential applications in antiviral and anticancer therapies. Its modified structure allows it to interfere with viral replication and cancer cell proliferation, making it a candidate for drug development.
Industry
In the pharmaceutical industry, Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of diagnostic tools and assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Iodination: The 5th position of the cytidine ring is iodinated using iodine and a suitable oxidizing agent such as iodic acid.
Benzoylation: The N4 position is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents at the 5th position.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: De-benzoylated cytidine derivatives.
作用机制
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) involves its incorporation into nucleic acids. The iodine atom at the 5th position and the benzoyl group at the N4 position alter its interaction with enzymes involved in nucleic acid synthesis. This modification can inhibit DNA polymerase and reverse transcriptase, leading to the termination of DNA and RNA synthesis. The compound targets viral and cancerous cells by disrupting their replication processes.
相似化合物的比较
Similar Compounds
2’-Deoxy-5-iodocytidine: Similar structure but lacks the benzoyl group.
5-Iodocytidine: Contains an iodine atom at the 5th position but is not deoxygenated at the 2’ position.
N4-Benzoyl-2’-deoxycytidine: Similar structure but lacks the iodine atom.
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is unique due to the combination of the iodine atom and the benzoyl group. This dual modification enhances its chemical stability and biological activity, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHRRVGTTLNUQZ-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
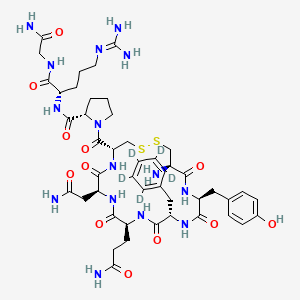

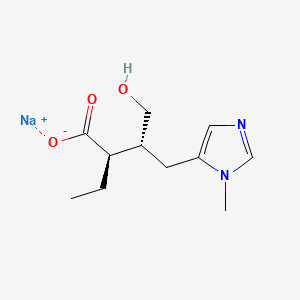
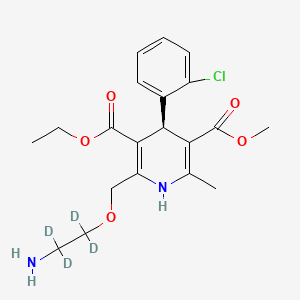
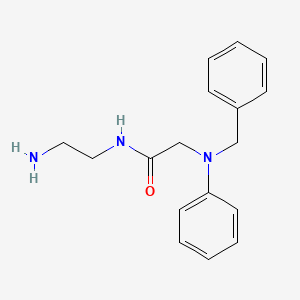
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
